Ionamin

Description

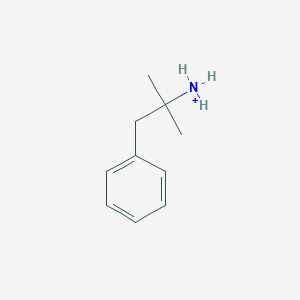

Phentermine(1+) is an organic cation. It is a conjugate acid of a phentermine.

A central nervous system stimulant and sympathomimetic with actions and uses similar to those of DEXTROAMPHETAMINE. It has been used most frequently in the treatment of obesity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N+ |

|---|---|

Molecular Weight |

150.24 g/mol |

IUPAC Name |

(2-methyl-1-phenylpropan-2-yl)azanium |

InChI |

InChI=1S/C10H15N/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3/p+1 |

InChI Key |

DHHVAGZRUROJKS-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)[NH3+] |

Synonyms |

Adipex P Adipex-P AdipexP Duromine Hydrochloride, Phentermine Ionamine Phentermine Phentermine Hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Ionamin mechanism of action on central nervous system

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Phentermine

Executive Summary

Phentermine, commercially known as Ionamin among other brand names, is a sympathomimetic amine of the substituted amphetamine class, utilized for the short-term management of obesity. Its primary mechanism of action within the central nervous system (CNS) is the promotion of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) release. This is accomplished primarily through its activity as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), which subsequently modulates the function of monoamine transporters. Unlike classic amphetamines, phentermine is inactive at the vesicular monoamine transporter 2 (VMAT2) and exhibits a distinct preference for norepinephrine over dopamine release. This document provides a detailed examination of the molecular interactions, signaling pathways, and quantitative pharmacology of phentermine within the CNS, intended for researchers and drug development professionals.

Core Pharmacodynamic Mechanisms in the CNS

Phentermine's anorectic effect is primarily a consequence of its complex interactions with the monoaminergic systems in the brain, particularly within the hypothalamus.[1][2] It functions as an indirect sympathomimetic agent, increasing the concentration of catecholamines in the synaptic cleft.[3][4]

Monoamine Release and Reuptake Inhibition

The principal mechanism of phentermine is its function as a monoamine releasing agent (MRA), specifically a norepinephrine-dopamine releasing agent (NDRA).[5] It acts as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to their reversal and subsequent efflux of neurotransmitters from the presynaptic neuron into the synapse.[6] This action robustly elevates brain norepinephrine and dopamine levels.[5] Phentermine is significantly more potent in its effects on norepinephrine compared to dopamine.[5]

In addition to promoting release, phentermine also functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), although this action is considered secondary to its role as a releasing agent.[5] By weakly blocking the reuptake of these catecholamines, it prolongs their activity in the synaptic cleft.[3] The drug demonstrates only very weak effects on the serotonin (B10506) system.[5]

Key Molecular Target: Trace Amine-Associated Receptor 1 (TAAR1)

A critical molecular target for phentermine is the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[7][8][9] Phentermine acts as a partial agonist at human TAAR1.[5] Activation of TAAR1 by phentermine is a key step that initiates the signaling cascade leading to the non-vesicular release of monoamines by promoting the reversal of DAT and NET.[9] This TAAR1 agonism distinguishes its mechanism and may contribute to a self-inhibiting and constraining effect on its own actions, a feature observed with other TAAR1-activating amphetamines.[5]

Other Receptor and Transporter Interactions

-

Vesicular Monoamine Transporter 2 (VMAT2): In a significant departure from many other amphetamine derivatives, phentermine is completely inactive at VMAT2.[5] This means it does not deplete vesicular stores of monoamines by causing them to empty into the cytoplasm, a mechanism common to drugs like amphetamine.

-

Serotonin Receptors: Phentermine is inactive as a ligand for the serotonin 5-HT2A and 5-HT2B receptors.[5] This profile is crucial for its clinical safety, as agonism at the 5-HT2B receptor is associated with valvular heart disease and primary pulmonary hypertension, side effects famously linked to the "fen-phen" combination where phentermine was paired with the serotonergic agent fenfluramine.[5] One study did find phentermine to be a weak partial agonist at the human 5-HT2C receptor.[5]

-

Monoamine Oxidase (MAO): Phentermine is a very weak inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) in vitro.[4][5] This activity is not considered clinically significant at therapeutic doses.[5]

Quantitative Pharmacological Data

The following tables summarize key quantitative metrics that define phentermine's interaction with its CNS targets.

Table 1: Receptor and Enzyme Interaction Profile of Phentermine

| Target | Action | Species | Value | Unit | Reference |

|---|---|---|---|---|---|

| TAAR1 | Partial Agonist (Emax = 68%) | Human | EC₅₀ = 5,470 | nM | [5] |

| 5-HT₂C Receptor | Partial Agonist (Vmax = 66%) | Human | EC₅₀ = 1,394 | nM | [5] |

| MAO-A | Inhibitor | In Vitro | IC₅₀ = 85,000 - 143,000 | nM | [5] |

| MAO-B | Inhibitor | In Vitro | IC₅₀ = 285,000 | nM |[5] |

Table 2: Comparative Monoamine Release Potency (In Vitro, Rat Brain Synaptosomes)

| Compound | Action | Potency vs. Dextroamphetamine | NE:DA Release Ratio | Reference |

|---|---|---|---|---|

| Phentermine | Norepinephrine Release | ~6-fold less potent | ~6.6:1 | [5] |

| Dopamine Release | ~11-fold less potent | [5] |

| Dextroamphetamine | Norepinephrine/Dopamine Release | (Reference) | ~3.5:1 |[5] |

Visualizations: Signaling Pathways and Workflows

Caption: Phentermine enters the presynaptic neuron via NET, acting as a TAAR1 agonist to promote transporter reversal.

Caption: A typical workflow for measuring phentermine-induced neurotransmitter release from isolated nerve terminals.

Caption: A generalized workflow for assessing the functional potency of phentermine at a specific receptor target.

Key Experimental Methodologies

The quantitative data presented in this guide are derived from standard, well-established neuropharmacological assays. The following sections describe the generalized protocols for these experiments.

Protocol: In Vitro Neurotransmitter Release Assay (Synaptosomes)

This assay is designed to measure the ability of a compound to evoke the release of neurotransmitters from isolated presynaptic nerve terminals (synaptosomes).

-

Tissue Preparation: Brain regions of interest (e.g., hypothalamus, striatum) are rapidly dissected from rodents and placed in ice-cold physiological buffer.

-

Synaptosome Isolation: The tissue is homogenized in a buffered sucrose solution. The homogenate then undergoes a series of differential centrifugation steps to pellet and purify the synaptosome fraction.

-

Radiolabeling: The isolated synaptosomes are incubated with a low concentration of a radiolabeled neurotransmitter (e.g., ³H-norepinephrine or ³H-dopamine). The neurotransmitter is taken up into the nerve terminals via its respective transporter.

-

Release Experiment: The labeled synaptosomes are washed to remove excess radioactivity and then resuspended. Aliquots are exposed to various concentrations of phentermine (or a control vehicle) for a short incubation period (typically 5-10 minutes).

-

Quantification: The incubation is terminated, and the synaptosomes are separated from the buffer (supernatant) via rapid filtration or centrifugation. The amount of radioactivity in the supernatant (representing released neurotransmitter) and in the synaptosomes (retained neurotransmitter) is quantified using liquid scintillation counting.

-

Data Analysis: Release is expressed as a percentage of the total radioactivity. A dose-response curve is generated by plotting release against the log concentration of phentermine to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

Protocol: Receptor Functional Assay (Cell-Based)

This type of assay measures the functional consequence of a drug binding to its receptor, such as the initiation of an intracellular signaling cascade.

-

Cell Culture and Transfection: A host cell line that does not endogenously express the target receptor (e.g., HEK293 or CHO cells) is cultured. These cells are then transiently transfected with a plasmid vector containing the DNA sequence for the receptor of interest (e.g., human TAAR1).

-

Cell Plating: After allowing time for receptor expression, the transfected cells are seeded into multi-well plates (e.g., 96- or 384-well format).

-

Reporter Loading: The cells are loaded with a reporter molecule that can detect a downstream signaling event. For G-protein coupled receptors like TAAR1, this is often a fluorescent dye that is sensitive to changes in intracellular calcium concentration.

-

Compound Application: A multi-channel liquid handler or automated system adds phentermine at a range of concentrations to the wells.

-

Signal Detection: A specialized plate reader (e.g., a FLIPR or FlexStation) measures the signal (e.g., fluorescence intensity) from each well in real-time, both before and after the addition of the compound.

-

Data Analysis: The change in signal is calculated and normalized to the response of a known full agonist. A dose-response curve is fitted to the data to calculate the EC₅₀ (concentration for half-maximal effect) and Eₘₐₓ (maximum effect).

Conclusion

The central nervous system mechanism of phentermine is multifaceted, extending beyond simple appetite suppression. It is primarily a norepinephrine-dopamine releasing agent whose actions are critically mediated by its agonism at the TAAR1 receptor. Its pharmacological profile is distinct from that of classical amphetamines due to its pronounced preference for norepinephrine over dopamine release and its complete inactivity at VMAT2. These characteristics likely contribute to its therapeutic efficacy in weight management and its comparatively lower potential for abuse. A thorough understanding of these detailed mechanisms is essential for the rational development of future pharmacotherapies for obesity and related metabolic disorders.

References

- 1. Phentermine | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 2. drugs.com [drugs.com]

- 3. britannica.com [britannica.com]

- 4. Phentermine Hydrochloride | C10H16ClN | CID 70969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phentermine - Wikipedia [en.wikipedia.org]

- 6. The Triple Combination Phentermine Plus 5-HTP/Carbidopa Leads to Greater Weight Loss, With Fewer Psychomotor Side Effects Than Each Drug Alone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Explore Phentermine on Synapse: Tips and Tricks for Better Search Results [synapse.patsnap.com]

- 9. derangedphysiology.com [derangedphysiology.com]

The Pharmacodynamics of Phentermine Resin Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacodynamics of the phentermine resin complex, an extended-release formulation of the sympathomimetic amine phentermine. Indicated for the short-term management of exogenous obesity, its primary mechanism of action involves the modulation of central nervous system catecholaminergic pathways, leading to appetite suppression. This document details the molecular targets, downstream signaling cascades, and physiological effects of phentermine. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Phentermine, a contraction of phenyl-tertiary-butylamine, is a sympathomimetic amine with a pharmacological profile similar to amphetamine.[1] It has been utilized as an anorectic agent for several decades. The resin complex formulation is designed to provide extended-release of the active compound, which results in slower absorption and a prolonged peak concentration compared to the hydrochloride salt.[2] This guide focuses on the core pharmacodynamic principles of phentermine, providing a technical resource for the scientific community.

Molecular Mechanism of Action

Phentermine's primary pharmacodynamic effect is the enhancement of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) neurotransmission in the brain.[3] This is achieved through a dual mechanism of action:

-

Neurotransmitter Release: Phentermine acts as a releasing agent for norepinephrine (NE) and dopamine (DA).[4]

-

Reuptake Inhibition: It also inhibits the reuptake of these catecholamines from the synaptic cleft, thereby prolonging their activity.[5][6]

Phentermine's effect on serotonin (B10506) is considered to be weak.[7]

Primary Molecular Targets

The principal molecular targets of phentermine include:

-

Trace Amine-Associated Receptor 1 (TAAR1): Phentermine is an agonist at TAAR1.[4][8] This intracellular G-protein coupled receptor is involved in the regulation of monoaminergic systems.

-

Vesicular Monoamine Transporter 2 (VMAT2): Phentermine is reported to be inactive at VMAT2, distinguishing it from other amphetamine-like compounds.

Downstream Signaling Pathways

Recent research has implicated the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the rewarding effects of phentermine. Studies in animal models have shown that phentermine administration leads to increased phosphorylation of Akt in the nucleus accumbens, a key brain region in reward and addiction.[9] Inhibition of this pathway has been shown to reduce the conditioned place preference induced by phentermine.[9]

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamics of phentermine.

Table 1: Receptor and Transporter Binding Affinity of Phentermine

| Target | Parameter | Value | Species | Reference |

| Norepinephrine Transporter (NET) | Ki (approximated) | ~44 nM | Rat | [1] |

| Dopamine Transporter (DAT) | Ki (approximated) | ~6000 nM | Rat | [1] |

| Trace Amine-Associated Receptor 1 (TAAR1) | EC50 | 5,470 nM | Human | [4] |

| Monoamine Oxidase-A (MAO-A) | Ki | 85-88 µM | Rat | [10] |

Approximated Ki values are calculated based on the reported relative potencies of phentermine and d-amphetamine[1] and known Ki values for d-amphetamine at NET (~7.36 nM) and DAT (~600 nM).

Table 2: Summary of Clinical Efficacy of Phentermine Resin Complex and Diffuse-Controlled Release Formulations in Obese Adults

| Study Duration | Phentermine Dose | Mean Weight Loss vs. Placebo | Percentage of Patients with ≥5% Weight Loss vs. Placebo | Key Metabolic Parameter Changes | Reference |

| 12 Weeks | 30 mg/day (DCR) | -6.4 kg | 95.8% vs. 20.8% | ↓ Total Cholesterol, ↓ LDL-C | [2][11] |

| 24 Weeks | 30 mg/day (resin) | -5.2 kg | Not Reported | Not Reported | [12] |

| 28 Weeks | 15 mg/day | -4.4% | 62.1% vs. 15.5% (with topiramate (B1683207) ER 46mg) | Not Reported | [11] |

| 56 Weeks | 15 mg/92 mg (Phentermine/Topiramate CR) | -8.6% | 66.7% vs. 17.3% | ↓ Waist Circumference, ↓ Systolic & Diastolic BP, ↓ Fasting Glucose, ↓ Triglycerides, ↑ HDL | [13] |

| 56 Weeks | 7.5 mg/46 mg (Phentermine/Topiramate CR) | -6.7% | 62% vs. 21% | ↓ Blood Pressure, ↓ Triglycerides, ↑ HDL | [14][15] |

| 56 Weeks | 15 mg/92 mg (Phentermine/Topiramate CR) | -8.8% | 70% vs. 21% | ↓ Blood Pressure, ↓ Triglycerides, ↑ HDL | [14][15] |

(DCR - Diffuse-Controlled Release, a formulation with similar extended-release properties to the resin complex)

Experimental Protocols

Detailed methodologies for key experiments cited in the study of phentermine's pharmacodynamics are provided below.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure extracellular levels of norepinephrine and dopamine in specific brain regions following phentermine administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Phentermine solution for administration

Procedure:

-

Surgical Implantation: Anesthetized rodents are placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).[16]

-

Recovery: Animals are allowed to recover from surgery for a minimum of 24-48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period (e.g., 1-2 hours), baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[7]

-

Drug Administration: Phentermine is administered via the desired route (e.g., intraperitoneal injection or through the dialysis probe).

-

Sample Collection: Dialysate samples are continuously collected for a defined period post-drug administration.

-

Neurotransmitter Analysis: The concentration of norepinephrine and dopamine in the dialysate samples is quantified using HPLC-ED.[7]

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline average.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of phentermine.

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[7]

Procedure:

-

Habituation (Pre-test): On day 1, animals are placed in the central compartment (in a three-compartment apparatus) and allowed to freely explore all compartments for a set duration (e.g., 15 minutes) to determine any baseline preference.

-

Conditioning: This phase typically lasts for several days (e.g., 6-8 days).

-

On drug conditioning days, animals receive an injection of phentermine (e.g., 1 or 3 mg/kg, i.p.) and are immediately confined to one of the conditioning compartments for a set period (e.g., 30 minutes).[9]

-

On vehicle conditioning days (alternating with drug days), animals receive a vehicle injection (e.g., saline) and are confined to the other conditioning compartment for the same duration. The pairing of a specific compartment with the drug is counterbalanced across animals.

-

-

Test Day: On the day after the last conditioning session, animals are placed back in the central compartment in a drug-free state and allowed to freely explore the entire apparatus for a set duration (e.g., 15 minutes).

-

Data Analysis: The time spent in the drug-paired compartment is compared to the time spent in the vehicle-paired compartment. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Molecular mechanism of phentermine action in the synapse.

Caption: Phentermine-induced PI3K/Akt signaling pathway.

Caption: Experimental workflow for in vivo microdialysis.

Caption: Workflow for conditioned place preference experiment.

Conclusion

The phentermine resin complex exerts its pharmacodynamic effects primarily through the modulation of central noradrenergic and dopaminergic systems, leading to a reduction in appetite. Its extended-release formulation provides a slower onset and prolonged duration of action compared to immediate-release formulations. The engagement of the TAAR1 receptor and the downstream activation of the PI3K/Akt pathway represent important areas of ongoing research that may further elucidate its complete mechanism of action and its potential for reward. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and clinicians in the fields of obesity, pharmacology, and drug development.

References

- 1. legerepharm.com [legerepharm.com]

- 2. Randomized controlled trial to investigate the effects of a newly developed formulation of phentermine diffuse-controlled release for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

- 6. Phentermine | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 7. Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phentermine: Drug Uses, Dosage & Side Effects - Drugs.com [drugs.com]

- 9. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Stimulants for the Control of Hedonic Appetite [frontiersin.org]

- 11. Evaluation of phentermine and topiramate versus phentermine/topiramate extended-release in obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-term Drug Treatment for Obesity: A Systematic and Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of either norepinephrine-uptake inhibitors or phentermine combined with serotonergic agents on food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Phentermine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentermine, a potent sympathomimetic amine, has been a cornerstone in the pharmacological management of obesity for decades. Its efficacy as an anorectic agent is intrinsically linked to its unique molecular architecture. This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of phentermine. It further elucidates the compound's mechanism of action, focusing on its interaction with neurotransmitter systems, and explores the structure-activity relationships that govern its pharmacological profile. Detailed experimental protocols for the characterization of phentermine are also presented, offering a practical resource for researchers in the field.

Molecular Structure

Phentermine, chemically known as 2-methyl-1-phenylpropan-2-amine, is a substituted phenethylamine.[1][2] It possesses a phenyl group attached to an isopropylamine (B41738) moiety. A key structural feature is the presence of a quaternary α-carbon, which distinguishes it from its structural isomer, methamphetamine. This substitution pattern renders phentermine achiral, meaning it does not have enantiomers.[3]

Table 1: Chemical and Molecular Identifiers of Phentermine

| Identifier | Value |

| IUPAC Name | 2-methyl-1-phenylpropan-2-amine[1][2][4] |

| Chemical Formula | C₁₀H₁₅N[1][4][5][6] |

| Molecular Weight | 149.23 g/mol [3][4][6][7] |

| CAS Number | 122-09-8[1][4][5][6] |

| PubChem CID | 4771[1][4] |

| SMILES | CC(C)(Cc1ccccc1)N[8] |

| InChI | InChI=1S/C10H15N/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3[1][5] |

| Stereochemistry | Achiral[3] |

Phentermine is often used in its hydrochloride salt form, phentermine hydrochloride (C₁₀H₁₅N·HCl), which is a white, odorless, hygroscopic crystalline powder.[9][10] This salt form exhibits enhanced solubility in water and lower alcohols.[9]

Physicochemical Properties

The physicochemical properties of phentermine are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Table 2: Physicochemical Properties of Phentermine

| Property | Value |

| Physical State | Oily liquid[4] |

| pKa | 10.1 |

| logP | 2.3 |

| Melting Point | 202-203 °C (hydrochloride salt) |

| Boiling Point | 205 °C |

| Solubility | Insoluble in water (base)[4]; Soluble in water (hydrochloride salt)[9] |

| Protein Binding | 17.5%[1] |

Mechanism of Action

Phentermine's primary mechanism of action as an appetite suppressant involves the modulation of central nervous system (CNS) neurotransmitter levels. It is classified as a sympathomimetic amine and acts as a norepinephrine-dopamine releasing agent (NDRA).[1]

The proposed signaling pathway involves the following steps:

-

Neuronal Uptake: Phentermine enters presynaptic neurons.

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Phentermine disrupts the sequestration of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) into synaptic vesicles by inhibiting VMAT2.

-

Increased Cytosolic Neurotransmitter Concentration: This inhibition leads to an accumulation of NE and DA in the neuronal cytoplasm.

-

Reversal of Transporter Function: The elevated cytosolic concentrations of NE and DA cause the reversal of their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).

-

Enhanced Neurotransmitter Release: This reversal results in the non-vesicular release of NE and DA into the synaptic cleft.

-

Receptor Activation: The increased synaptic concentrations of NE and DA lead to the activation of adrenergic and dopaminergic receptors in the hypothalamus, the brain's appetite-regulating center. This activation is believed to suppress appetite.[11][12]

References

- 1. Phentermine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phentermine [webbook.nist.gov]

- 6. Phentermine (International database) [drugs.com]

- 7. Phentermine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. ClinPGx [clinpgx.org]

- 9. drugs.com [drugs.com]

- 10. Phentermine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Phentermine Hydrochloride | C10H16ClN | CID 70969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: Showing metabocard for Phentermine (HMDB0014337) [hmdb.ca]

Phentermine as a Sympathomimetic Amine in Obesity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentermine is a sympathomimetic amine, pharmacologically similar to amphetamine, that has been a cornerstone in the pharmacological management of obesity for decades.[1][2] First approved by the U.S. Food and Drug Administration (FDA) in 1959, it remains one of the most frequently prescribed anti-obesity medications.[2][3][4] This guide provides a comprehensive technical overview of phentermine, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, safety profile, and its application in experimental research for the development of anti-obesity therapeutics.

Phentermine functions primarily as a central nervous system stimulant and appetite suppressant, intended for short-term use as an adjunct to a comprehensive weight management program that includes diet, exercise, and behavioral modification.[2][4] While historically limited to 12 weeks of use, recent research and clinical practice have explored its longer-term safety and effectiveness, reflecting a shift in understanding obesity as a chronic disease requiring sustained management.[3][5]

Core Mechanism of Action

Phentermine exerts its therapeutic effects by modulating neurotransmitter signaling within the central nervous system, primarily within the hypothalamus, the brain's regulatory center for appetite and energy balance.[6][7]

2.1 Sympathomimetic Activity

As a sympathomimetic amine, phentermine stimulates the sympathetic nervous system.[2][8] Its primary mechanism involves prompting the release of catecholamines, most notably norepinephrine (B1679862), from presynaptic nerve terminals.[2][4] It may also inhibit the reuptake of these neurotransmitters, thereby prolonging their activity in the synaptic cleft.[2] The elevated levels of norepinephrine activate adrenergic receptors, triggering a "fight-or-flight" response that leads to a significant reduction in appetite and an increase in satiety.[2][9]

2.2 Neurotransmitter Modulation

Phentermine's influence extends beyond norepinephrine. Research, particularly preclinical studies, has demonstrated that phentermine also increases the extracellular concentrations of dopamine (B1211576) and, to a lesser extent, serotonin (B10506).[10][11][12]

-

Norepinephrine: The principal driver of appetite suppression.[4][6]

-

Dopamine: Increased dopamine levels may contribute to the rewarding aspects of food being diminished and improved focus on dietary goals.[13] In vivo microdialysis studies in rats have shown that phentermine administration significantly increases dopamine concentrations in the striatum.[13]

-

Serotonin: While the effect on serotonin is less pronounced than on norepinephrine and dopamine, it may play a minor role in enhancing feelings of fullness.[8][10][12]

This multi-neurotransmitter action results in reduced hunger, decreased food cravings, and potentially an increase in the body's energy expenditure through thermogenesis.[1][7]

2.3 Signaling Pathway Diagram

Caption: Phentermine's signaling pathway in appetite suppression.

Pharmacokinetics and Chemical Properties

The clinical effects of phentermine are governed by its pharmacokinetic profile and chemical structure.

3.1 Table: Pharmacokinetic Parameters of Phentermine

| Parameter | Description | Value / Characteristic |

| Absorption | Rapidly absorbed following oral administration.[14] | Peak concentrations reached ~6 hours post-administration.[14] |

| Bioavailability | High, not significantly affected by high-fat meals.[14] | ~100%[14] |

| Distribution | Lipophilic amine that readily crosses the blood-brain barrier.[14] | Volume of Distribution (Vd): 5 L/kg[14] |

| Protein Binding | A substantial portion remains unbound and pharmacologically active.[14][15] | ~17.5%[14][15] |

| Metabolism | Undergoes minimal metabolism in the liver.[14][15] | ~6% of a dose is metabolized via hydroxylation and oxidation.[14][15] |

| Elimination | Primarily excreted unchanged in the urine.[14][15] | Elimination Half-life: 20-25 hours (urinary pH-dependent)[14] |

| Excretion | The majority of the drug is cleared by the kidneys.[14] | 62-85% excreted unchanged.[14] |

3.2 Table: Chemical Properties of Phentermine

| Property | Value |

| Chemical Name | 2-methyl-1-phenylpropan-2-amine[14] |

| Synonyms | α,α-dimethylphenethylamine[14] |

| Molecular Formula | C₁₀H₁₅N[14][16] |

| Molecular Weight | 149.237 g/mol [14][16] |

| CAS Number | 122-09-8[17] |

| Drug Class | Psychostimulant; Anorectic[14] |

| Legal Status | Schedule IV Controlled Substance (US)[4][14] |

Quantitative Data: Efficacy in Obesity Research

The efficacy of phentermine, both as a monotherapy and in combination, has been quantified in numerous clinical trials.

4.1 Table: Efficacy of Phentermine Monotherapy in Obese Adults

| Study / Analysis | Dosage | Duration | Mean Weight Loss (Drug vs. Placebo) | Percentage of Patients Achieving ≥5% Weight Loss |

| Pooled Analysis[18] | Varied | 2-24 weeks | 3.6 kg greater loss than placebo | Not specified |

| Mexican Cohort[19] | 15 mg/day | 6 months | 6.9 ± 0.4 kg from baseline | Not specified |

| Mexican Cohort[19] | 30 mg/day | 6 months | 8.4 ± 0.4 kg from baseline | Not specified |

| Korean PMS Study[20] | 37.5 mg/day | 12 weeks | 3.8 ± 4.0 kg from baseline | 45.6% |

| EHR Cohort Study[21] | Varied | >12 months | 7.4% greater loss at 24 months vs. short-term users | Not specified |

4.2 Table: Efficacy of Phentermine/Topiramate (PHEN/TPM) Combination Therapy

| Trial Name | Dosage (PHEN/TPM) | Duration | Mean Percent Weight Loss (Drug vs. Placebo) | Percentage of Patients Achieving ≥5% Weight Loss |

| CONQUER [22] | 7.5 mg / 46 mg | 56 weeks | 9.8% vs. 1.2% | 70% |

| CONQUER [22] | 15 mg / 92 mg | 56 weeks | 12.4% vs. 1.2% | 48% achieved ≥10% loss |

| EQUIP [22] | 15 mg / 92 mg | 56 weeks | 14.4% vs. 2.1% | 67% |

| Meta-Analysis [23] | Varied | Up to 56 weeks | 7.73 kg greater loss than placebo | Odds Ratio: 3.18 |

Quantitative Data: Safety and Tolerability

The safety profile of phentermine is characteristic of a sympathomimetic agent. While generally well-tolerated for short-term use in appropriately screened individuals, monitoring for adverse events is critical.

5.1 Table: Common Adverse Events Associated with Phentermine

| Adverse Event | Frequency in Phentermine Users | Frequency in PHEN/TPM Users (15/92 mg) | Frequency in Placebo |

| Dry Mouth | ~30%[20] | 21.3% | 2.1% |

| Insomnia | ~30%[20] | 10.4% | 4.7% |

| Paresthesia | Less common | 20.9% | 1.9% |

| Constipation | Not specified | 17.4% | 7.1% |

| Dizziness | Common[1] | 10.3% | 4.8% |

| Dysgeusia (Altered Taste) | Not specified | 10.4% | 1.1% |

| Palpitations/Tachycardia | 0.1% - 2.4%[24] | 0.7% (Tachycardia) | 0.1% |

Frequencies are approximate and vary by study and dosage.

5.2 Cardiovascular Safety

A primary concern with sympathomimetic agents is the potential for adverse cardiovascular effects. However, multiple studies have indicated that in low-risk individuals, phentermine does not significantly increase cardiovascular risk and may even be associated with a reduction in blood pressure, likely secondary to weight loss.[3][24][25]

-

Blood Pressure: Studies have shown either no significant change or a decrease in systolic and diastolic blood pressure with phentermine treatment.[3][24][25]

-

Heart Rate: Some studies report modest increases in heart rate, while others show no significant changes or even decreases in patients with high baseline heart rates.[24][25]

-

Long-term Safety: An observational study of nearly 14,000 users found that longer-term use (beyond 3 months) was not associated with an increased risk of incident cardiovascular disease or death.[21][26]

Caution: Phentermine is contraindicated in patients with a history of cardiovascular disease, uncontrolled hypertension, or hyperthyroidism.[27]

Experimental Protocols in Phentermine Research

6.1 Clinical Trial Workflow for Efficacy and Safety

The following diagram outlines a typical workflow for a randomized, placebo-controlled clinical trial evaluating long-term phentermine use, based on protocols like the LEAP trial.[28]

Caption: A generalized workflow for a long-term phentermine clinical trial.

6.1.1 Key Methodologies

-

Participants: Adults with obesity (e.g., BMI ≥30 kg/m ² or ≥27 kg/m ² with comorbidities).[28][29] Exclusion criteria typically include recent drug abuse, severe renal/hepatic disease, and a history of significant cardiovascular events.[28][30]

-

Intervention: Double-blind administration of phentermine or a matching placebo, with all participants receiving a standardized lifestyle intervention (e.g., online behavioral therapy).[28]

-

Primary Outcome Measures: Co-primary outcomes often include percent weight loss and change in systolic blood pressure from baseline to the end of the study period (e.g., 24 months).[28]

-

Secondary Outcome Measures: Changes in waist circumference, heart rate, lipid profiles, HbA1c, and validated measures of eating behavior.[28][29]

-

Safety Assessment: Monitoring of adverse events, vital signs (blood pressure, heart rate), and electrocardiograms (ECGs) at regular intervals.[28]

6.2 Preclinical (In Vivo) Protocol: Neurochemical Analysis via Microdialysis

This protocol is used to measure the effects of phentermine on extracellular neurotransmitter levels in the brains of conscious, freely moving animals.[13][31]

Caption: Experimental workflow for in vivo microdialysis in phentermine research.

6.2.1 Key Methodologies

-

Subjects: Typically, Sprague-Dawley rats are used.[13]

-

Surgical Procedure: A guide cannula is surgically implanted targeting a specific brain region, such as the nucleus accumbens or striatum.[13][31]

-

Microdialysis: A microdialysis probe is inserted, and the brain region is perfused with artificial cerebrospinal fluid (aCSF). The resulting dialysate, containing extracellular fluid, is collected.[31]

-

Drug Administration: Phentermine is administered systemically (e.g., intraperitoneal injection).[13]

-

Analysis: Dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-EC) to quantify levels of dopamine, serotonin, and their metabolites.[13][31]

6.3 In Vitro Models for Obesity Drug Discovery

While not specific to phentermine, in vitro models are crucial in the early stages of developing new anti-obesity drugs.[32] These models provide a time- and cost-effective platform for high-throughput screening and mechanism-of-action studies.[32][33]

-

Cell Lines: Adipocyte cell lines (e.g., 3T3-L1) are used to study adipogenesis, lipolysis, and insulin (B600854) sensitivity.[34]

-

Enzyme-Based Assays: Assays targeting enzymes like pancreatic lipase (B570770) can identify compounds that inhibit fat absorption.[32]

-

Receptor Binding Assays: Used to screen compounds for their affinity and activity at key receptors involved in appetite regulation (e.g., adrenergic, dopaminergic, serotonergic receptors).

Conclusion

Phentermine remains a significant pharmacological tool in both the clinical management and scientific investigation of obesity. Its primary mechanism as a sympathomimetic amine, leading to the release of norepinephrine and dopamine, effectively suppresses appetite and supports weight loss. Extensive clinical data has quantified its efficacy, and a growing body of evidence from observational studies supports the safety of its longer-term use in appropriately selected patient populations. The experimental protocols detailed herein provide a framework for future research, whether aimed at further elucidating phentermine's nuanced neurochemical effects or discovering novel therapeutic agents that target similar pathways. For drug development professionals, phentermine serves as a critical benchmark against which new anti-obesity medications are often compared.

References

- 1. droracle.ai [droracle.ai]

- 2. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 3. Phentermine for weight loss seems safe, effective longer term :: KPWHRI [kpwashingtonresearch.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. newsroom.wakehealth.edu [newsroom.wakehealth.edu]

- 6. fravia.eu [fravia.eu]

- 7. corteverde.com.co [corteverde.com.co]

- 8. Effects on Weight Reduction and Safety of Short-Term Phentermine Administration in Korean Obese People - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phentermine Patient Tips: 7 things you should know [drugs.com]

- 10. Unlocking the Science: How Does Phentermine Work to Suppress Appetite and Support Weight Loss? - Los Angeles Hub [wdch10.laphil.com]

- 11. rivasweightloss.com [rivasweightloss.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phentermine - Wikipedia [en.wikipedia.org]

- 15. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. PHENTERMINE | 122-09-8 [chemicalbook.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Three- and six-month efficacy and safety of phentermine in a Mexican obese population - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Postmarketing Surveillance Study of the Efficacy and Safety of Phentermine in Patients with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Safety and Effectiveness of Longer-Term Phentermine Use: Clinical Outcomes from an Electronic Health Record Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phentermine-topiramate: First combination drug for obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medrxiv.org [medrxiv.org]

- 24. Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Cardiovascular Risks and Benefits of Medications Used for Weight Loss [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. droracle.ai [droracle.ai]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

- 29. ClinicalTrials.gov [clinicaltrials.gov]

- 30. Phentermine for Obesity · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]

- 31. Effects of phentermine and fenfluramine on extracellular dopamine and serotonin in rat nucleus accumbens: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Antiobesity Drug Discovery Research: In vitro Models for Shortening the Drug Discovery Pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. m.youtube.com [m.youtube.com]

- 34. A Review on In-vivo and In-vitro Models of Obesity and Obesity-Associated Co-Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Historical Development and Synthesis of Ionamin (Phentermine Resin Complex)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, and clinical profile of Ionamin, a sustained-release formulation of phentermine complexed with an ion-exchange resin.

Historical Development

This compound, a formulation of phentermine as a cationic exchange resin complex, was first introduced to the market following the U.S. Food and Drug Administration's (FDA) approval of phentermine in 1959 as a short-term appetite suppressant for the management of obesity.[1][2] The development of a resin-based formulation was a significant step in controlled-release technology, aiming to provide a slower absorption and prolonged therapeutic effect compared to the hydrochloride salt of the drug.[3]

The original development of this sustained-release preparation can be traced back to the work of Strasenburgh Laboratories, a Rochester, NY-based pharmaceutical company.[4] The core innovation was the utilization of a sulfonated polystyrene cation exchange resin, a concept detailed in patents from that era for creating sustained-release preparations of various amine-based drugs.[5] This technology aimed to reduce the peak plasma concentrations and extend the duration of action, thereby improving patient compliance and potentially reducing side effects.[3][6]

This compound's history is also intertwined with the controversial use of "Fen-Phen," a combination of phentermine and fenfluramine, which gained popularity in the 1990s. While phentermine itself was not the cause of the adverse effects, the association led to increased scrutiny of all phentermine-containing products. Fenfluramine was later withdrawn from the market due to its link to heart valve disease.[7]

Synthesis of this compound (Phentermine Resin Complex)

The synthesis of this compound involves two key stages: the synthesis of the active pharmaceutical ingredient, phentermine, and its subsequent complexation with a cation-exchange resin.

Synthesis of Phentermine

Phentermine (2-methyl-1-phenylpropan-2-amine) can be synthesized through various routes. A common laboratory-scale synthesis involves the following steps:

-

Condensation: Benzaldehyde is condensed with 2-nitropropane (B154153) in the presence of a base to yield phenyl-2-nitropropene.

-

Reduction: The resulting nitroalkene is then reduced to form phentermine. This can be achieved through catalytic hydrogenation using a palladium or platinum catalyst.

Formation of the Phentermine-Resin Complex

The sustained-release properties of this compound are achieved by complexing the phentermine base with a sulfonated polystyrene cation-exchange resin, such as Amberlite IR-120 or Amberlite IRP-69.[5][8] This process is based on the principle of ion exchange, where the positively charged phentermine molecule displaces the cation (typically sodium or hydrogen) on the resin.

Experimental Protocol: Synthesis of Phentermine-Resin Complex

This protocol is a generalized procedure based on the principles described in the literature.[5]

Materials:

-

Phentermine base

-

Sulfonated polystyrene cation-exchange resin (e.g., Amberlite IRP-69)

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Drying oven

Procedure:

-

Resin Preparation: Suspend the cation-exchange resin in deionized water to allow for swelling.

-

Drug Loading: Prepare a solution of phentermine base in deionized water. Slowly add the phentermine solution to the stirred aqueous suspension of the resin.

-

Complexation: Continue stirring the mixture at room temperature for a sufficient period (e.g., 2-4 hours) to allow for complete ion exchange. The pH of the solution can be monitored to assess the extent of the reaction.

-

Isolation: Filter the resulting phentermine-resin complex and wash it with deionized water to remove any unbound phentermine.

-

Drying: Dry the complex in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Formulation: The dried phentermine-resin complex is then encapsulated to produce the final this compound dosage form.

Mechanism of Action

Phentermine is a sympathomimetic amine that acts as a central nervous system stimulant and an appetite suppressant.[3] Its primary mechanism of action is the enhancement of norepinephrine (B1679862) signaling within the hypothalamus, a key brain region for regulating appetite and energy balance.[9][10]

Phentermine stimulates the release of norepinephrine from presynaptic nerve terminals. This leads to increased concentrations of norepinephrine in the synaptic cleft, thereby potentiating its effects on postsynaptic neurons in the arcuate nucleus of the hypothalamus. Specifically, norepinephrine has been shown to:

-

Inhibit orexigenic (appetite-stimulating) neurons: Norepinephrine acts on α2-adrenergic receptors on Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP) co-expressing neurons, leading to their hyperpolarization and reduced firing rate. This decreases the release of NPY and AgRP, which are potent stimulators of food intake.[9][10]

-

Stimulate anorexigenic (appetite-suppressing) neurons: Norepinephrine acts on α1- and β-adrenergic receptors on Pro-opiomelanocortin (POMC) neurons, leading to their depolarization and increased firing rate.[9] This enhances the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin-4 receptors (MC4R) to reduce food intake and increase energy expenditure.[11]

Pharmacokinetics

The use of a cation-exchange resin in this compound results in a distinct pharmacokinetic profile compared to phentermine hydrochloride. The resin complex provides a sustained-release mechanism, leading to a slower rate of absorption and a prolonged duration of action.[3]

| Parameter | Phentermine Resin (this compound) | Phentermine Hydrochloride | Reference(s) |

| Time to Peak Concentration (Tmax) | Slower, more prolonged | 3 to 4.4 hours | [3][12] |

| Peak Plasma Concentration (Cmax) | Reduced | Higher | [3] |

| Elimination Half-Life | ~20 hours | ~20 hours | [13] |

| Protein Binding | 17.5% | 17.5% | [13][14] |

| Metabolism | Minimal | Minimal | [14] |

| Excretion | Primarily unchanged in urine | Primarily unchanged in urine | [14] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of phentermine, including the resin formulation, as a short-term adjunct to a weight management program that includes diet and exercise.

| Study/Parameter | Phentermine | Placebo | Reference(s) |

| Mean Weight Loss (kg) over 36 weeks | 12.2 - 13.0 kg | 4.8 kg | [15] |

| % of Patients Achieving ≥5% Weight Loss (28 weeks) | 43.3% - 46.2% | 15.5% | [16] |

| Mean Weight Loss (kg) over 12 weeks | 3.8 kg | - | [11] |

| % of Patients Achieving ≥5% Weight Loss (12 weeks) | 45.6% | - | [11] |

Safety Profile

The safety profile of this compound is consistent with that of other phentermine products. The most common adverse events are related to its sympathomimetic effects.

| Adverse Event | Reported Frequency | Reference(s) |

| Dry Mouth | 26.7% | |

| Insomnia | 9.8% | |

| Headache | 6.9% | |

| Anxiety | 6.5% | |

| Constipation | 4.5% | |

| Increased Heart Rate | 3.6% |

This compound is contraindicated in patients with a history of cardiovascular disease, hyperthyroidism, glaucoma, and in those who have taken a monoamine oxidase inhibitor (MAOI) within the last 14 days.[3]

Experimental Protocols: Analysis of Phentermine

Gas chromatography-mass spectrometry (GC-MS) is a common analytical method for the quantification of phentermine in biological matrices.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. lileks.com [lileks.com]

- 5. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uoguelph.ca [uoguelph.ca]

- 10. Neural and hormonal mechanisms of appetite regulation during eating - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Postmarketing Surveillance Study of the Efficacy and Safety of Phentermine in Patients with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medications for obesity management: Effectiveness and value: A summary from the Institute for Clinical and Economic Review’s New England Comparative Effectiveness Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Evaluation of phentermine and topiramate versus phentermine/topiramate extended-release in obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

The Enduring Imprint: A Technical Guide to the Long-Term Neurological Impacts of Phentermine in Animal Models

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of the long-term neurological effects of phentermine exposure in animal models. While phentermine is an established short-term treatment for obesity, its prolonged use raises questions about its lasting impact on the central nervous system. This document synthesizes findings from preclinical studies, focusing on neurochemical, behavioral, and potential signaling pathway alterations. It aims to equip researchers and drug development professionals with a detailed reference for future investigations into the neurobiology of phentermine.

Neurochemical Alterations Following Phentermine Exposure

Phentermine primarily exerts its effects by modulating monoaminergic systems, particularly dopamine (B1211576) (DA) and to a lesser extent, serotonin (B10506) (5-HT). The majority of research has focused on acute or short-term chronic administration, with a notable scarcity of data on lasting changes after a significant washout period.

Dopaminergic System

Chronic phentermine administration has been shown to increase extracellular dopamine levels in the striatum of rats. Studies utilizing in vivo microdialysis have demonstrated a sustained elevation of dopamine concentration during continuous phentermine delivery. However, data on the long-term consequences for dopamine receptor density and transporter function following cessation of treatment are limited. One study in mice suggested that phentermine, similar to methamphetamine, increases the expression of the dopamine transporter (DAT) in the nucleus accumbens, a key brain region in reward pathways[1].

Table 1: Quantitative Effects of Phentermine on Dopamine Levels in Rodents

| Animal Model | Brain Region | Phentermine Dose & Duration | Method | Key Findings | Reference |

| Sprague-Dawley Rat | Striatum | 2 mg/kg, i.p., chronic | In Vivo Microdialysis | 80% increase in dopamine concentration during administration. | [2] |

| Sprague-Dawley Rat | Striatum | 2 mg/kg or 5 mg/kg, i.p., acute | In Vivo Microdialysis | 147% and 320% increase in dopamine concentrations, respectively. | [3] |

| Mouse | Nucleus Accumbens | 1 and 3 mg/kg, i.p. | Western Blot | Increased dopamine transporter (DAT) expression. | [1] |

Serotonergic System

The effects of phentermine alone on the serotonin system appear to be less pronounced than its impact on dopamine. Most studies report no significant long-term changes in serotonin axonal markers when phentermine is administered by itself[4]. However, when combined with serotonergic agents like fenfluramine, phentermine can exacerbate toxic effects on 5-HT axons[4]. Some evidence suggests a modest, rapid elevation of extracellular serotonin in the anterior hypothalamus of rats following acute phentermine administration[5].

Table 2: Quantitative Effects of Phentermine on Serotonin Levels in Rodents

| Animal Model | Brain Region | Phentermine Dose & Duration | Method | Key Findings | Reference |

| Sprague-Dawley Rat | Striatum | 2 mg/kg, i.p., acute & chronic | In Vivo Microdialysis | No significant effect on serotonin concentrations. | [2][3] |

| Wistar Rat | Anterior Hypothalamus | 5.7 mg/kg, i.p., acute | In Vivo Microdialysis | Modest, rapid elevation of extracellular 5-HT. | [5][6] |

| Mouse | Various Brain Regions | 20 or 40 mg/kg, twice daily for 4 days | Not specified | No long-term effects on 5-HT axonal markers. | [4] |

Behavioral Modifications and Their Neurological Underpinnings

Phentermine's influence on the dopaminergic system is reflected in various behavioral changes observed in animal models. These are primarily related to locomotor activity and reward-seeking behavior. There is a significant lack of research into the long-term effects of phentermine on cognitive functions such as learning and memory after a washout period.

Locomotor Activity and Stereotypy

Repeated administration of phentermine has been shown to induce psychomotor side effects, including increased locomotion and stereotypy in rodents[7].

Rewarding Effects and Conditioned Place Preference

Phentermine has demonstrated rewarding effects in mice, as evidenced by the conditioned place preference (CPP) paradigm. Doses of 1 and 3 mg/kg have been shown to significantly increase the time spent in the drug-paired compartment[1]. This rewarding effect is thought to be mediated by the activation of the PI3K/Akt signaling pathway in the nucleus accumbens[1][8].

Table 3: Behavioral Effects of Phentermine in Rodent Models

| Animal Model | Behavioral Test | Phentermine Dose | Key Findings | Reference |

| Rodents | Not specified | Not specified | Induces locomotion and stereotypy. | [7] |

| Mouse | Conditioned Place Preference | 1 and 3 mg/kg, i.p. | Significantly increased time in drug-paired compartment. | [1] |

| Sprague-Dawley Rat | Open Field Test | 0.0058 g in 2 mL PBS, oral | Increased wariness or excitement, decreased rest time. | [9] |

| Sprague-Dawley Rat | Rota-rod | 0.0058 g in 2 mL PBS, oral | Significantly reduced time on the rotating rod. | [9] |

Key Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Phentermine-Induced Reward

The rewarding effects of phentermine have been linked to the activation of the PI3K/Akt signaling pathway in the nucleus accumbens. This pathway is a critical regulator of cell survival and proliferation and has been implicated in the mechanisms of action of other rewarding substances.

Figure 1: Phentermine-induced PI3K/Akt signaling pathway in the nucleus accumbens.

Experimental Workflow for Conditioned Place Preference

The Conditioned Place Preference (CPP) paradigm is a standard behavioral model used to assess the rewarding effects of drugs.

Figure 2: Experimental workflow for the Conditioned Place Preference (CPP) test.

Detailed Experimental Protocols

In Vivo Microdialysis for Striatal Dopamine Measurement

This protocol is adapted from methodologies used to measure extracellular neurotransmitter levels in freely moving rats[2][3][10].

Objective: To measure extracellular dopamine concentrations in the striatum of conscious rats following phentermine administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Phentermine hydrochloride

-

Anesthetics (e.g., isoflurane)

Procedure:

-

Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the striatum. Allow a recovery period of at least 48 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).

-

Baseline Collection: After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.

-

Phentermine Administration: Administer phentermine (e.g., 2 or 5 mg/kg, i.p.).

-

Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.

-

Analysis: Analyze the collected dialysates for dopamine content using HPLC with electrochemical detection.

-

Data Expression: Express dopamine levels as a percentage of the mean baseline concentration.

Conditioned Place Preference (CPP)

This protocol is based on standard procedures for assessing the rewarding properties of drugs in mice[11][12][13].

Objective: To determine if phentermine produces conditioned rewarding effects in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

-

Phentermine hydrochloride

-

Saline solution

Procedure:

-

Pre-Conditioning (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each of the two outer chambers to determine any initial preference.

-

Conditioning (Days 2-5):

-

Day 2 & 4 (Drug Pairing): Administer phentermine (e.g., 1 or 3 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes. The choice of the drug-paired chamber should be counterbalanced to avoid bias.

-

Day 3 & 5 (Saline Pairing): Administer saline (i.p.) and confine the mouse to the opposite outer chamber for 30 minutes.

-

-

Post-Conditioning (Day 6): Place the mouse in the central chamber and allow free access to all three chambers for 15 minutes in a drug-free state. Record the time spent in each of the outer chambers.

-

Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.

Western Blot for PI3K/Akt Pathway Proteins

This is a general protocol for assessing protein expression levels in brain tissue, which can be adapted from studies investigating the PI3K/Akt pathway[1][14][15].

Objective: To measure the levels of total and phosphorylated Akt and DAT in the nucleus accumbens of mice following phentermine-induced CPP.

Materials:

-

Nucleus accumbens tissue from CPP-tested mice

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p-Akt, anti-total-Akt, anti-DAT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

Imaging system

Procedure:

-

Tissue Homogenization: Homogenize the nucleus accumbens tissue in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of the target proteins to a loading control (e.g., β-actin).

Gaps in Current Knowledge and Future Research Directions

A thorough review of the existing literature reveals significant gaps in our understanding of the long-term neurological impact of phentermine exposure in animal models. The vast majority of studies have focused on acute or short-term chronic administration, often in combination with other drugs. There is a critical need for well-designed long-term studies that include a substantial washout period to assess the persistence of any neurological changes.

Future research should prioritize the following areas:

-

Histopathological Analysis: Detailed histological examination of key brain regions (e.g., striatum, nucleus accumbens, prefrontal cortex, hippocampus) is necessary to identify any potential neuronal damage, glial activation, or other morphological changes following long-term phentermine exposure and withdrawal.

-

Neuroinflammation and Oxidative Stress: Investigations into markers of neuroinflammation (e.g., microglial and astrocyte activation, cytokine levels) and oxidative stress (e.g., lipid peroxidation, antioxidant enzyme activity) are crucial to understanding the potential neurotoxic mechanisms of long-term phentermine use.

-

Receptor Binding and Function: Autoradiographic and other techniques should be employed to determine if chronic phentermine exposure leads to lasting alterations in the density and sensitivity of dopamine and other neurotransmitter receptors.

-

Cognitive Function: The long-term effects of phentermine on cognitive domains beyond locomotor activity and reward, such as learning, memory, and executive function, should be assessed using a battery of behavioral tests (e.g., Morris water maze, radial arm maze) after a prolonged washout period.

-

Synaptic Plasticity: Studies examining the impact of long-term phentermine exposure on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), would provide valuable insights into its effects on the fundamental mechanisms of learning and memory.

By addressing these knowledge gaps, the scientific community can provide a more complete picture of the long-term neurological consequences of phentermine use, which will be invaluable for informing clinical practice and guiding the development of safer and more effective anti-obesity medications.

References

- 1. Imaging addiction: D2 receptors and dopamine signaling in the striatum as biomarkers for impulsivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The acquisition, retention and reversal of spatial learning in the morris water maze task following withdrawal from an escalating dosage schedule of amphetamine in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating interactions between phentermine, dexfenfluramine, and 5-HT2C agonists, on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurochemical changes in rats chronically treated with a high concentration of manganese chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adaptive changes of dopamine-D2 receptors in rat brain following ethanol withdrawal: a quantitative autoradiographic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical and behavioral changes in rats during and after chronic d-amphetamine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sleep deprivation decreases superoxide dismutase activity in rat hippocampus and brainstem - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine D2 receptor-mediated G-protein activation in rat striatum: functional autoradiography and influence of unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microglia Loss and Astrocyte Activation Cause Dynamic Changes in Hippocampal [18F]DPA-714 Uptake in Mouse Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine D1–D2 receptor heteromer expression in key brain regions of rat and higher species: Upregulation in rat striatum after cocaine administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Age-related changes of dopamine D1-like and D2-like receptor binding in the F344/N rat striatum revealed by positron emission tomography and in vitro receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pathological polarizations from microglia to astrocyte contributes to spatial memory deficit in methamphetamine abstinence mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanisms of Ionamin's (Phentermine) Effect on Catecholamine Release and Reuptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionamin, the brand name for the sympathomimetic amine phentermine, is a widely prescribed anorectic agent. Its primary mechanism of action involves the modulation of catecholaminergic systems, specifically impacting the release and reuptake of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA). This technical guide provides a comprehensive overview of the molecular interactions of phentermine with key proteins involved in catecholamine signaling, including monoamine transporters (DAT, NET, SERT), the vesicular monoamine transporter 2 (VMAT2), and the trace amine-associated receptor 1 (TAAR1). This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate the complex signaling pathways and experimental workflows.

Introduction

Phentermine's efficacy as an appetite suppressant is primarily attributed to its ability to increase extracellular concentrations of catecholamines in the central nervous system.[1] This leads to a stimulation of the sympathetic nervous system, mimicking a "fight or flight" response that includes appetite suppression.[1] While its clinical effects are well-documented, a deeper understanding of its molecular mechanisms is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This guide delves into the core pharmacology of phentermine, focusing on its interactions with the machinery of catecholamine release and reuptake.

Interaction with Monoamine Transporters

Phentermine's primary mode of action is centered on its interaction with the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin (B10506) transporter (SERT). It functions as both a releasing agent and a reuptake inhibitor, with a preference for the catecholamine transporters.

Releasing and Reuptake Inhibition Profile

Phentermine exhibits a distinct profile in its interaction with monoamine transporters, showing a higher potency for norepinephrine and dopamine systems compared to the serotonergic system. While precise Ki or IC50 values from competitive binding or uptake inhibition assays are not consistently reported in the literature, studies indicate the concentration-dependent effects of phentermine on these transporters.

| Target | Reported Interaction Concentration (µM) | Primary Effect | Reference |

| Norepinephrine Transporter (NET) | ~ 0.1 | Release & Reuptake Inhibition | [2] |

| Dopamine Transporter (DAT) | ~ 1 | Release & Reuptake Inhibition | [2] |

| Serotonin Transporter (SERT) | ~ 15 | Weak Release & Reuptake Inhibition | [2] |

Table 1: Summary of Phentermine's Interaction with Monoamine Transporters.

Signaling Pathway of Phentermine at the Synapse

The following diagram illustrates the proposed mechanism of phentermine at a catecholaminergic synapse.

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is responsible for packaging cytoplasmic catecholamines into synaptic vesicles for subsequent release. Amphetamine-like substances are known to interact with VMAT2, disrupting this process and leading to an increase in cytosolic catecholamine levels, which can then be released into the synapse via reverse transport through DAT and NET.

Studies suggest that phentermine is a weak or inactive inhibitor of VMAT2.[3] This distinguishes it from more potent psychostimulants like amphetamine, which have a more pronounced effect on VMAT2.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular G-protein coupled receptor that is activated by trace amines and amphetamine-like psychostimulants. Activation of TAAR1 can modulate the activity of monoamine transporters and influence dopamine and norepinephrine neurotransmission.

Phentermine has been identified as a partial agonist at the human TAAR1.

| Target | EC50 (nM) | Emax (%) | Reference |

| Human TAAR1 | 5,470 | 68 | [4] |

Table 2: Agonist Activity of Phentermine at Human TAAR1.

The activation of TAAR1 by phentermine likely contributes to its overall effect on catecholamine release and reuptake, although the precise downstream consequences of this interaction are still under investigation.

In Vivo Effects on Catecholamine Levels

In vivo microdialysis studies in animal models provide direct evidence of phentermine's effects on extracellular catecholamine concentrations in specific brain regions.

A study by Balcioglu and Wurtman (1998) in freely moving rats demonstrated that phentermine administration significantly increases dopamine levels in the striatum, with minimal effect on serotonin.[5]

| Phentermine Dose (mg/kg, i.p.) | Peak Increase in Striatal Dopamine (% of baseline) | Effect on Striatal Serotonin | Reference |

| 2 | 147 ± 17 | Not significant | [5] |

| 5 | 320 ± 89 | Not significant | [5] |

Table 3: Effect of Phentermine on Extracellular Dopamine and Serotonin in Rat Striatum.

These findings are consistent with the in vitro data suggesting a preferential action of phentermine on catecholamine transporters.

Experimental Protocols

This section provides detailed, representative methodologies for the key experiments cited in this guide. It is important to note that these are illustrative protocols, as the exact, detailed methods from the original publications may not be fully available.

In Vivo Microdialysis for Catecholamine Measurement

This protocol describes a general procedure for in vivo microdialysis to measure extracellular dopamine and norepinephrine levels in the rat brain following phentermine administration.

Detailed Steps:

-

Surgical Implantation: Anesthetized rats are placed in a stereotaxic frame. A guide cannula is surgically implanted with its tip positioned just above the brain region of interest (e.g., nucleus accumbens or striatum) and secured to the skull with dental cement.

-

Recovery: Animals are allowed to recover from surgery for at least 48-72 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region of the awake and freely moving animal.

-

Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.0 µL/min) for a stabilization period of 1-2 hours.

-

Baseline Sample Collection: At least three to four baseline dialysate samples are collected at regular intervals (e.g., 20-minute fractions) to establish stable basal levels of dopamine and norepinephrine.

-

Drug Administration: Phentermine is administered via the desired route (e.g., intraperitoneal injection).

-

Post-Dosing Sample Collection: Dialysate fractions continue to be collected for the desired duration of the study (e.g., 2-4 hours).

-

Sample Analysis: The collected dialysate samples are immediately analyzed or stored at -80°C. Catecholamine concentrations are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The concentration of each catecholamine in the post-drug samples is expressed as a percentage of the average baseline concentration.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general method for a competitive radioligand binding assay to determine the affinity (Ki) of phentermine for DAT, NET, and SERT.

Detailed Steps:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 cells) stably expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Assay Incubation: In a multi-well plate, the prepared membranes are incubated in a buffer solution containing a fixed concentration of a specific high-affinity radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and a range of concentrations of unlabeled phentermine.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Radioactivity Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of phentermine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

VMAT2 Functional Assay

This protocol describes a cell-based assay using a fluorescent substrate to assess the inhibitory potential of phentermine on VMAT2 function.

Detailed Steps:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably co-expressing human DAT and a human VMAT2-fluorescent protein fusion (e.g., VMAT2-mCherry) are cultured in multi-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of phentermine or a known VMAT2 inhibitor (e.g., tetrabenazine) as a positive control.

-

Fluorescent Substrate Addition: A fluorescent substrate that is a substrate for both DAT and VMAT2 is added to the wells.

-

Incubation: The cells are incubated to allow for the uptake of the fluorescent substrate first through DAT into the cytoplasm and then into vesicles via VMAT2.

-

Imaging: The intracellular localization of the fluorescent substrate is visualized using confocal microscopy.

-